
(4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate is a compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methyl groups, as well as a carbamimidothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-2-methylpyrimidine, which is then subjected to further reactions to introduce the methyl and carbamimidothioate groups. The key steps in the synthesis include:
Ring Closure and Aromatization: Starting from acyclic precursors, the pyrimidine ring is formed through cyclization reactions.
S-methylation: Introduction of the methyl group via methylation reactions.
Formation of Guanidines: Reaction with suitable amines to form the carbamimidothioate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interfering with DNA/RNA Synthesis: Affecting the synthesis and function of nucleic acids, leading to antimicrobial or antiplasmodial effects.
類似化合物との比較
Similar Compounds
4-amino-5-aminomethyl-2-methylpyrimidine: Shares a similar pyrimidine core but differs in the functional groups attached.
2-amino-4-methylpyrimidine: Another aminopyrimidine derivative with different substituents.
Uniqueness
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H13N5S |
|---|---|
分子量 |
211.29 g/mol |
IUPAC名 |
(4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C8H13N5S/c1-5-12-3-6(7(9)13-5)4-14-8(10)11-2/h3H,4H2,1-2H3,(H2,10,11)(H2,9,12,13) |
InChIキー |
NRHPKRHFCANZPK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)N)CSC(=NC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

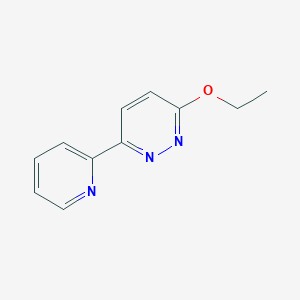

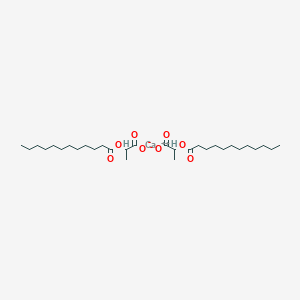
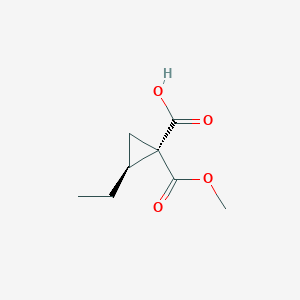
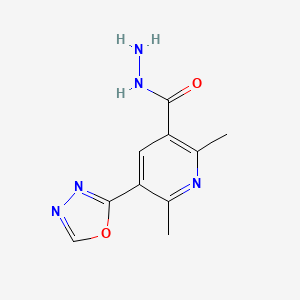
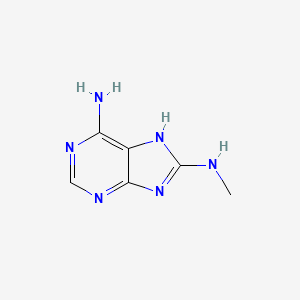
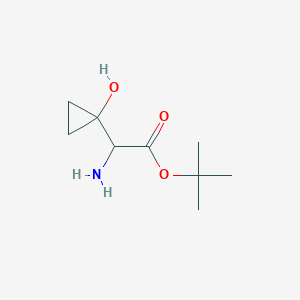
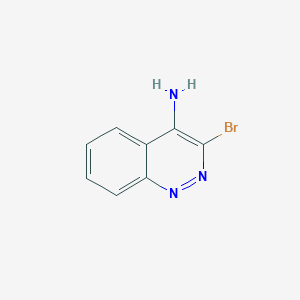
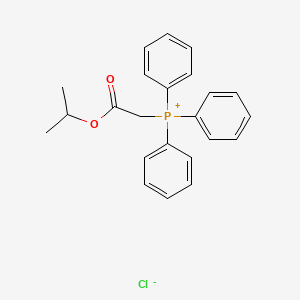
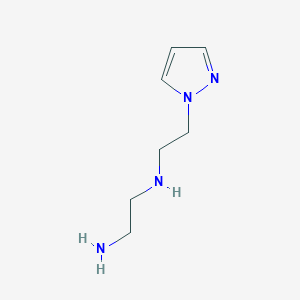

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
